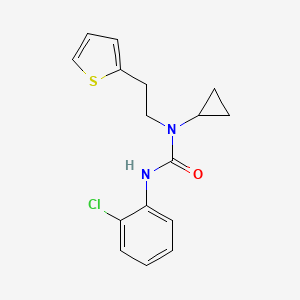
3-(2-Chlorophenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-Chlorophenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea” is a complex organic molecule. It contains a chlorophenyl group, a cyclopropyl group, a thiophenyl group, and a urea group . These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR, IR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Similar compounds may undergo reactions at the urea group or at the aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its specific structure .科学的研究の応用
Corrosion Inhibition
Urea derivatives, such as 1,3,5-triazinyl urea derivatives, have demonstrated significant efficacy as corrosion inhibitors for mild steel in acidic solutions. These compounds effectively form a protective layer on the metal surface, reducing corrosion rates. This application underscores the potential of urea derivatives, including 3-(2-Chlorophenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea, in industrial settings where corrosion resistance is crucial (Mistry, Patel, Patel, & Jauhari, 2011).
Biological Activity
The synthesis and evaluation of novel urea derivatives have highlighted their potential as plant growth regulators. These compounds, developed through specific reactions, exhibit promising activity in enhancing plant growth, indicating a valuable application in agriculture and horticulture (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Antifungal Activity
Urea derivatives have also been explored for their antifungal properties. Specific compounds have shown effectiveness against common fungal pathogens, suggesting their use in developing new antifungal agents. This research direction is promising for pharmaceutical applications where new, effective antifungal compounds are needed (A. Mishra, S. Singh, & A. Wahab, 2000).
Molecular Devices and Complexation
Urea derivatives have been utilized in the self-assembly of molecular devices through complexation with cyclodextrins. This innovative application demonstrates the potential of these compounds in the development of nanotechnology and molecular engineering, where precise molecular control is essential (J. Lock, B. May, P. Clements, S. Lincoln, & C. Easton, 2004).
Recyclization Reactions
Research into recyclization of certain urea derivatives has led to the synthesis of new compounds with potential applications in material science and organic synthesis. These reactions expand the chemical toolbox available to chemists for creating novel materials and molecules with specific functions (V. D. Dyachenko, A. N. Chernega, & S. G. Garasevich, 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-chlorophenyl)-1-cyclopropyl-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c17-14-5-1-2-6-15(14)18-16(20)19(12-7-8-12)10-9-13-4-3-11-21-13/h1-6,11-12H,7-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJFIFOLTQZMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

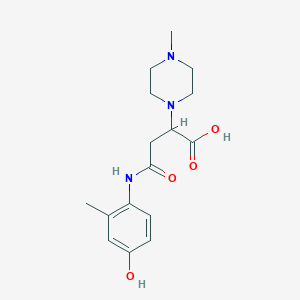
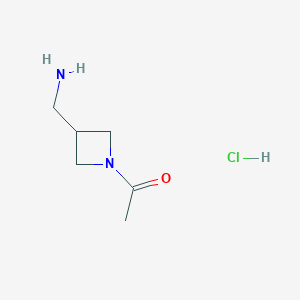
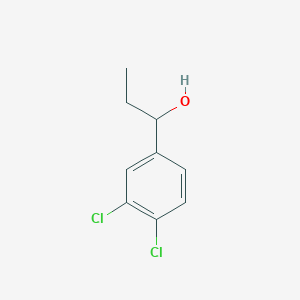
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclohex-3-enecarboxamide](/img/structure/B2757491.png)
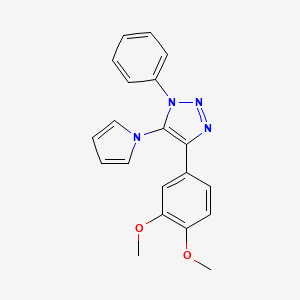
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide](/img/structure/B2757493.png)
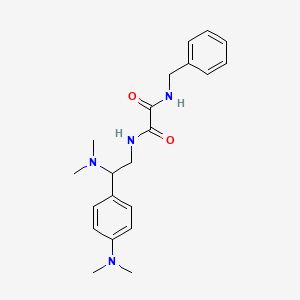
![N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide](/img/structure/B2757495.png)
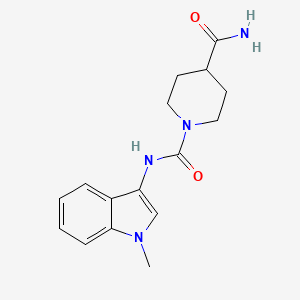
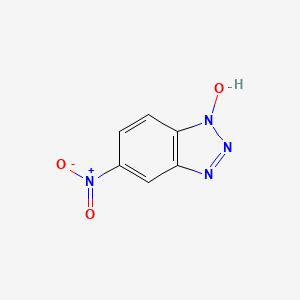
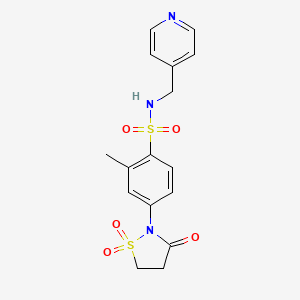
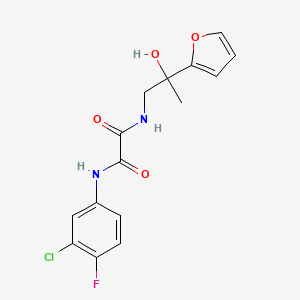
![2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2757503.png)
